molecular formula C10H16N2O2S2 B1207238 N,N'-Bisacrylylcystamine CAS No. 60984-57-8

N,N'-Bisacrylylcystamine

Cat. No. B1207238
CAS RN: 60984-57-8
M. Wt: 260.4 g/mol
InChI Key: DJVKJGIZQFBFGS-UHFFFAOYSA-N
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Description

N,N’-Bisacrylylcystamine is a chemical compound with the molecular formula C₁₀H₁₆N₂O₂S₂ . It is used as a reversible cross-linker for polyacrylamide gels and also finds application in DNA purification .


Molecular Structure Analysis

The molecular weight of N,N’-Bisacrylylcystamine is 260.37 daltons . Its InChI Key is DJVKJGIZQFBFGS-UHFFFAOYSA-N . The canonical SMILES representation is C=CC(=O)NCCSSCCNC(=O)C=C .


Chemical Reactions Analysis

While the specific chemical reactions involving N,N’-Bisacrylylcystamine are not detailed in the search results, it is known to be used in the Suzuki reaction .


Physical And Chemical Properties Analysis

N,N’-Bisacrylylcystamine is soluble in acetic acid and slightly soluble in water . It is sensitive to heat, air, and light . Its melting point is between 123°C and 124°C .

Scientific Research Applications

Nanocarrier for Drug Delivery

N,N’-Bis(acryloyl)cystamine: has been utilized in the creation of reduction-sensitive nanohydrogels, which are potential nanocarriers for drug delivery . These nanohydrogels can provide a hydrophobic environment and hydrogen-bonding sites, making them suitable for loading hydrophobic drugs like paclitaxel. The presence of disulfide groups in the nanohydrogel allows for rapid biodegradation in a reducing environment, releasing the drug efficiently. This application is particularly promising for targeted cancer therapy.

Thermoresponsive Hydrogels

The compound is used to synthesize decomposable thermoresponsive hydrogels with novel dendritic crosslinkers derived from cystamine . These hydrogels exhibit thermoreversibility and can respond to external stimuli like temperature changes. They have potential applications in smart materials and biomedical devices due to their ability to change properties such as volume and stiffness in response to environmental cues.

Reversible Cross-linking in Polyacrylamide Gels

In the field of biochemistry, N,N’-Bis(acryloyl)cystamine serves as a reversible cross-linker for polyacrylamide gels . This property is crucial for gel electrophoresis, a technique widely used for the separation and analysis of macromolecules like DNA, RNA, and proteins.

DNA Purification

The reversible cross-linking ability of N,N’-Bis(acryloyl)cystamine also finds application in DNA purification processes . It can facilitate the separation of DNA from other cellular components, which is essential for various molecular biology studies and genetic engineering applications.

Suzuki Reaction

N,N’-Bis(acryloyl)cystamine: is involved in the Suzuki reaction, a cross-coupling reaction used to synthesize biaryl compounds . This reaction is significant in organic chemistry for creating complex molecules, including pharmaceuticals and organic materials.

Fabrication of Hydrogel Modified Plasmonic Crystals

The compound is used in the fabrication of hydrogel-modified plasmonic crystals . These materials have applications in sensing, as the hydrogel can swell or shrink in response to stimuli, leading to changes in the optical properties of the plasmonic crystals.

Smart Materials Development

Due to its responsive nature to environmental changes, N,N’-Bis(acryloyl)cystamine is integral in developing smart materials . These materials can adapt their properties based on external conditions, making them useful in various technological and biomedical applications.

Biomedical Materials

The hydrogels formed using N,N’-Bis(acryloyl)cystamine can absorb large amounts of water and are used in biomedical materials . Their high water content and biocompatibility make them suitable for applications like contact lenses and tissue engineering scaffolds.

Safety And Hazards

N,N’-Bisacrylylcystamine is harmful and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-[2-[2-(prop-2-enoylamino)ethyldisulfanyl]ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H16N2O2S2/c1-3-9(13)11-5-7-15-16-8-6-12-10(14)4-2/h3-4H,1-2,5-8H2,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVKJGIZQFBFGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCSSCCNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80209832
Record name N,N'-Bisacrylylcystamine
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Molecular Weight

260.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [Sigma-Aldrich MSDS]
Record name N,N'-Bisacrylylcystamine
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Product Name

N,N'-Bisacrylylcystamine

CAS RN

60984-57-8
Record name N,N′-Bis(acryloyl)cystamine
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Record name N,N'-Bisacrylylcystamine
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Record name N,N'-Bisacrylylcystamine
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Record name N,N'-(dithiodi-2,1-ethanediyl)bis(acrylamide)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
69
Citations
C Gelfi, PG Righetti - Electrophoresis, 1981 - Wiley Online Library
Polymerization kinetics of polyacrylamide gels, cross‐linked with the following: N,N′‐methylenebisacrylamide (Bis), N,N′‐bisacrylylcystamine (BAC), N,N′‐ diallyltartardiamide (…
C Gelfi, A Alloni, P de Besi, PG Righetti - Journal of Chromatography A, 1992 - Elsevier
Investigation of the properties of acrylamide bifunctional monomers (cross-linkers) by capillary zone electrophoresis Page 1 Journal of Chromatography, 608 (1992) 343-348 Elsevier …
Number of citations: 19 www.sciencedirect.com
YS Lin, YL Huang, WF Lee… - Journal of the Chinese …, 2014 - Wiley Online Library
Conventional polyacrylamide hydrogels prepared from the free radical polymerization between acrylamide and N,N′‐methylenebisacrylamide (NMBA) have been frequently used in …
Number of citations: 4 onlinelibrary.wiley.com
C Gelfi, PG Righetti - Electrophoresis, 1981 - Wiley Online Library
The temperature at which polyacrylamide gels are polymerized strongly affects the structure and physical properties of this matrix. The suggested temperature of 0–4 C has been found …
F Wang, A Cui, Z Hu, L Zhang - Advanced Optical Materials, 2021 - Wiley Online Library
Hydrogels remain challenging for the reversible high‐resolution coloration/discoloration in response to external stimuli. Herein, a photogated coordination‐switching mechanism is …
Number of citations: 3 onlinelibrary.wiley.com
M Galvani, M Hamdan… - … : An International Journal, 2000 - Wiley Online Library
A number of cross‐linkers that are commonly used in polyacrylamide gels have been incubated with bovine β‐lactoglobulin B and the resulting reaction mixtures were examined by …
HY Wang, ZC Su, XW He, WY Li, YK Zhang - Nanoscale, 2021 - pubs.rsc.org
Chemodynamic therapy (CDT), the ability to transform H2O2 into a highly toxic hydroxyl radical (OH) through a Fenton or Fenton like reaction to kill cancer cells, enables selective tumor …
Number of citations: 16 pubs.rsc.org
DC Flyer, SS Tevethia - Virology, 1982 - Elsevier
Simian virus 40 (SV40) large tumor (T) antigen was isolated from SV40-infected permissive and -transformed cells by immunoprecipitation with anti-T sera and purified by …
Number of citations: 21 www.sciencedirect.com
P Dulieu, M Bar-Joseph - Journal of virological methods, 1989 - Elsevier
A simple method was developed to isolate dsRNA segments from disulphide crosslinked polyacrylamide gels. The dsRNA preparations from the P4 killer virus strain 77 of Ustilago …
Number of citations: 20 www.sciencedirect.com
SH Ghaffari, TS Dumbar, MO Wallace, MOJ Olson - Analytical biochemistry, 1988 - Elsevier
Conditions for recovery of small amounts of proteins (1–50 μg) from disulfide crosslinked polyacrylamide gels have been examined. Procedures were developed for solubilization and …
Number of citations: 7 www.sciencedirect.com

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